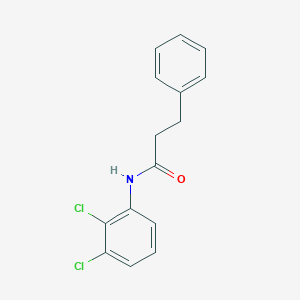
N-(2,3-dichlorophenyl)-3-phenylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,3-dichlorophenyl)-3-phenylpropanamide, also known as DCPA, is a synthetic herbicide that is widely used in agriculture to control the growth of weeds. DCPA belongs to the family of amide herbicides and is known for its selective action on grassy weeds. The chemical formula of DCPA is C15H12Cl2NO, and its molecular weight is 305.17 g/mol.
作用機序
N-(2,3-dichlorophenyl)-3-phenylpropanamide acts by inhibiting the growth of weeds by interfering with the synthesis of lipids in the plant cells. Specifically, N-(2,3-dichlorophenyl)-3-phenylpropanamide inhibits the activity of the enzyme acetyl-CoA carboxylase, which is involved in the synthesis of fatty acids. This leads to the accumulation of toxic intermediates, which ultimately results in the death of the plant.
Biochemical and Physiological Effects:
N-(2,3-dichlorophenyl)-3-phenylpropanamide has been shown to have minimal toxicity to mammals and birds. However, it can be toxic to aquatic organisms and can persist in soil and water for extended periods. N-(2,3-dichlorophenyl)-3-phenylpropanamide has been shown to have low mobility in soil and is not expected to leach into groundwater.
実験室実験の利点と制限
N-(2,3-dichlorophenyl)-3-phenylpropanamide has several advantages for use in laboratory experiments. It is readily available and relatively inexpensive, making it an attractive option for researchers. Additionally, N-(2,3-dichlorophenyl)-3-phenylpropanamide has a well-understood mode of action, which allows for precise control of its effects on plant growth.
However, N-(2,3-dichlorophenyl)-3-phenylpropanamide also has some limitations for use in laboratory experiments. Its selectivity for grassy weeds may limit its usefulness in studies involving broadleaf plants. Additionally, N-(2,3-dichlorophenyl)-3-phenylpropanamide can be difficult to dissolve in water, which can make it challenging to administer in certain experimental setups.
将来の方向性
There are several potential future directions for research involving N-(2,3-dichlorophenyl)-3-phenylpropanamide. One area of interest is the development of new formulations of N-(2,3-dichlorophenyl)-3-phenylpropanamide that are more effective and environmentally friendly. Additionally, research could focus on the use of N-(2,3-dichlorophenyl)-3-phenylpropanamide in combination with other herbicides to improve weed control in crops. Finally, more studies are needed to investigate the long-term effects of N-(2,3-dichlorophenyl)-3-phenylpropanamide on soil and water quality.
合成法
N-(2,3-dichlorophenyl)-3-phenylpropanamide can be synthesized by the reaction of 2,3-dichlorobenzoyl chloride with 3-phenylpropan-1-amine in the presence of a base such as triethylamine. The reaction yields N-(2,3-dichlorophenyl)-3-phenylpropanamide as a white crystalline solid with a melting point of 95-97°C.
科学的研究の応用
N-(2,3-dichlorophenyl)-3-phenylpropanamide has been extensively studied for its herbicidal properties and its effects on the environment. Several studies have investigated the efficacy of N-(2,3-dichlorophenyl)-3-phenylpropanamide in controlling the growth of weeds in various crops such as soybeans, corn, and cotton. N-(2,3-dichlorophenyl)-3-phenylpropanamide has been shown to be effective against a wide range of grassy weeds, including annual bluegrass, barnyardgrass, and crabgrass.
特性
CAS番号 |
6162-17-0 |
|---|---|
製品名 |
N-(2,3-dichlorophenyl)-3-phenylpropanamide |
分子式 |
C15H13Cl2NO |
分子量 |
294.2 g/mol |
IUPAC名 |
N-(2,3-dichlorophenyl)-3-phenylpropanamide |
InChI |
InChI=1S/C15H13Cl2NO/c16-12-7-4-8-13(15(12)17)18-14(19)10-9-11-5-2-1-3-6-11/h1-8H,9-10H2,(H,18,19) |
InChIキー |
DOWQTIRZAPUFHE-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCC(=O)NC2=C(C(=CC=C2)Cl)Cl |
正規SMILES |
C1=CC=C(C=C1)CCC(=O)NC2=C(C(=CC=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[4-(Hydroxymethyl)oxetan-2-yl]methanol](/img/structure/B185928.png)


![(2E,4S)-4-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-pentenoic acid](/img/structure/B185937.png)








